molecular formula C6H14O3 B052667 1,1-Dimethoxybutan-2-ol CAS No. 7472-25-5

1,1-Dimethoxybutan-2-ol

Cat. No. B052667
CAS RN: 7472-25-5
M. Wt: 134.17 g/mol
InChI Key: MINVDNAALYQBTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering.


Molecular Structure Analysis

The molecular formula of 1,1-Dimethoxybutan-2-ol is C6H14O3 . Its molecular weight is 134.17 g/mol . The IUPAC name for this compound is 1,1-dimethoxybutan-2-ol .


Chemical Reactions Analysis

1,1-Dimethoxybutan-2-ol plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules.


Physical And Chemical Properties Analysis

The physical properties of 1,1-Dimethoxybutan-2-ol include its molecular weight, which is 134.17 g/mol . Its molecular formula is C6H14O3 . The index of refraction is 1.416 .

Scientific Research Applications

Chemoselective Reactions

1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering (Ojima & Kumagai, 1978).

Synthesis of Chromens

This compound plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules (Bandaranayake, Crombie, & Whiting, 1971).

Role in Pheromone Synthesis

1,1-Dimethoxybutan-2-ol is also significant in the synthesis of pheromones. The synthesis of stereoisomers of erythro-3,7-dimethyl-pentadec-2-yl acetate and propionate, which are sex pheromones of pine sawflies, involves this compound. This highlights its application in ecological and environmental studies (Mori, Tamada, & Matsui, 1978).

Nonlinear Optical Properties

In optoelectronics, 1,1-Dimethoxybutan-2-ol-related compounds have been studied for their nonlinear optical properties. These properties are crucial in the development of advanced materials for photonic and optoelectronic applications (Sreenath, Joe, & Rastogi, 2018).

Biofuel Production

There's research indicating the utility of related compounds in biofuel production. For instance, 2-methylpropan-1-ol, closely related to 1,1-Dimethoxybutan-2-ol, has been studied for its potential in biofuel production, highlighting the broader applicability of this class of compounds (Bastian et al., 2011).

Thermodynamic Properties

The study of binary systems involving 1,1-Dimethoxybutan-2-ol and other compounds like benzene or cyclohexane provides insights into its thermodynamic properties. This is important for its application in chemical manufacturing and process engineering (Teodorescu, Krummen, & Gmehling, 2003).

Safety And Hazards

1,1-Dimethoxybutan-2-ol is a flammable liquid and vapor . It causes eye, skin, and respiratory tract irritation . It may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause central nervous system depression .

properties

CAS RN

7472-25-5

Product Name

1,1-Dimethoxybutan-2-ol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

1,1-dimethoxybutan-2-ol

InChI

InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3

InChI Key

MINVDNAALYQBTP-UHFFFAOYSA-N

SMILES

CCC(C(OC)OC)O

Canonical SMILES

CCC(C(OC)OC)O

Other CAS RN

7472-25-5

synonyms

1,1-Dimethoxybutan-2-ol;  2-Hydroxybutyraldehyde Dimethyl Acetal;  2-Hydroxybutyraldehyde Dimethyl Acetal;  NSC 401918

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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